molecular formula C18H21FN4O3 B12241518 2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine

Cat. No.: B12241518
M. Wt: 360.4 g/mol
InChI Key: NZVNRXNNLCUHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the fluoropyrimidine moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its combination of the oxazole and fluoropyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C18H21FN4O3/c1-11-15(12(2)26-22-11)16(24)23-8-13-4-3-5-18(13,9-23)10-25-17-20-6-14(19)7-21-17/h6-7,13H,3-5,8-10H2,1-2H3

InChI Key

NZVNRXNNLCUHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.